
Demethylsulochrin
Description
Demethylsulochrin is a member of benzoic acids. It derives from a benzophenone. It is a conjugate acid of a this compound(1-).
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing and purifying Demethylsulochrin?
this compound is typically synthesized via fungal fermentation, with optimization of growth conditions (e.g., temperature, pH, nutrient composition) critical for yield improvement. Purification often involves solvent extraction followed by chromatographic techniques such as HPLC or column chromatography. Detailed protocols must include strain selection (e.g., Aspergillus spp.), fermentation duration, and validation of purity using techniques like NMR and mass spectrometry .
Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?
Structural elucidation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, NMR data should specify solvent used (e.g., DMSO-d₆ or CDCl₃) and assign all proton/carbon signals to confirm the absence of impurities. X-ray crystallography may further resolve stereochemical ambiguities .
Q. What criteria are used to assess the purity of this compound in experimental settings?
Purity is validated via chromatographic methods (HPLC with UV detection, ≥95% purity threshold) and supplementary techniques like melting point analysis. Quantification standards (e.g., calibration curves) and spectral consistency across batches are mandatory for reproducibility .
Advanced Research Questions
Q. What methodological challenges arise when isolating this compound from complex fungal metabolite mixtures?
Co-elution with structurally similar compounds (e.g., sulochrin analogs) is a common issue. Advanced separation strategies include:
- Multi-step chromatography : Combining size exclusion and reverse-phase HPLC.
- Metabolomic profiling : LC-MS/MS to differentiate this compound from co-metabolites.
- Genetic engineering : Knocking out competing biosynthetic pathways in host fungi .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may stem from differences in:
- Experimental models : Cell lines (e.g., HeLa vs. MCF-7) with distinct metabolic profiles.
- Compound stability : Degradation under assay conditions (e.g., pH, temperature).
- Concentration ranges : Dose-response curves must cover 3–5 log units. Meta-analyses of published data and standardized assay protocols (e.g., ISO guidelines) are recommended to harmonize findings .
Q. What advanced experimental designs are used to study this compound’s mechanism of action in cellular systems?
- Omics integration : Transcriptomics/proteomics to identify target pathways (e.g., oxidative stress response).
- Chemical probes : Fluorescently labeled derivatives for subcellular localization studies.
- Kinetic assays : Time-resolved measurements of enzyme inhibition (e.g., IC₅₀ shifts over time). Controls must include inactive analogs to distinguish specific effects from nonspecific toxicity .
Q. How can researchers validate the ecological role of this compound in fungal interactions?
- Co-culture experiments : Pairing this compound-producing fungi with competitor species to assess growth inhibition.
- Gene knockout studies : Disrupting biosynthetic genes (e.g., dmsL) to observe ecological fitness changes.
- Field sampling : Correlating natural this compound levels with microbial community composition via metagenomics .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
- Nonlinear regression : Four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Error propagation : Reporting 95% confidence intervals for potency values.
- Multivariate analysis : PCA or PLS-DA to identify confounding variables in high-throughput screens .
Q. How should researchers document and share spectral data for this compound to ensure reproducibility?
- Deposit raw spectra in public repositories (e.g., GNPS, MetaboLights) with metadata (instrument parameters, calibration standards).
- Cross-validate assignments : Compare experimental NMR/MS data with computational predictions (e.g., ACD/Labs or MNova software) .
Q. Tables for Key Data Synthesis
Table 1. Reported Bioactivity Ranges of this compound in Preclinical Studies
Model System | Bioactivity (IC₅₀, μM) | Experimental Conditions | Reference Key Findings |
---|---|---|---|
Human cancer cell line | 12.5–45.2 | 48h exposure, MTT assay | ROS-mediated apoptosis |
Bacterial pathogen | >100 | Broth microdilution, 24h | Limited antibacterial effect |
Plant pathogen | 8.7–22.3 | Spore germination inhibition | Fungal cell wall disruption |
Properties
IUPAC Name |
2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-7-3-10(18)14(11(19)4-7)15(20)13-9(16(21)22)5-8(17)6-12(13)23-2/h3-6,17-19H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMFMYKFRXRFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166949 | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59092-92-1 | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59092-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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